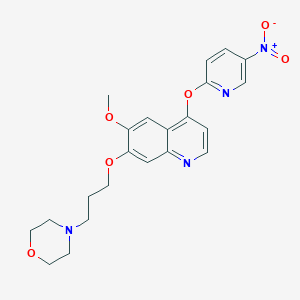
6-Methoxy-7-(3-morpholinopropoxy)-4-(5-nitropyridin-2-yloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is a complex organic compound that features a morpholine ring, a quinoline moiety, and a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine typically involves multiple steps, starting with the preparation of the nitropyridine and quinoline intermediates. The nitropyridine can be synthesized through the reaction of pyridine with N₂O₅ in an organic solvent, followed by treatment with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . The quinoline moiety can be synthesized through various methods, including the Skraup synthesis.
The final step involves the coupling of the nitropyridine and quinoline intermediates with morpholine. This can be achieved through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the quinoline moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Formation of 4-[3-[6-hydroxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Reduction: Formation of 4-[3-[6-methoxy-4-(5-aminopyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and pyridine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is unique due to its combination of a morpholine ring, a quinoline moiety, and a nitropyridine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C22H24N4O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C22H24N4O6/c1-29-20-13-17-18(14-21(20)31-10-2-7-25-8-11-30-12-9-25)23-6-5-19(17)32-22-4-3-16(15-24-22)26(27)28/h3-6,13-15H,2,7-12H2,1H3 |
InChI Key |
XZRZVZXRHSEGFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















